molecular formula C10H9FO2 B8124758 Methyl 2-fluoro-6-vinylbenzoate

Methyl 2-fluoro-6-vinylbenzoate

Cat. No.: B8124758
M. Wt: 180.17 g/mol
InChI Key: XEPLJBFHTDZZQZ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-vinylbenzoate is an organic compound that belongs to the class of fluorinated aromatic esters This compound is characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 6-position of the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-6-vinylbenzoate can be synthesized through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-fluoro-6-bromobenzoate can be coupled with vinylboronic acid under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The reaction is carried out in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-6-vinylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

Scientific Research Applications

Methyl 2-fluoro-6-vinylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine can enhance the bioavailability and metabolic stability of the compound.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. The vinyl group can undergo further functionalization to create derivatives with improved pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-vinylbenzoate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The vinyl group can undergo further chemical modifications, allowing the compound to bind to specific targets and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Methyl 2-fluorobenzoate: Lacks the vinyl group, making it less versatile for further functionalization.

    Methyl 6-vinylbenzoate: Lacks the fluorine atom, which can reduce its bioavailability and metabolic stability.

    Methyl 2-chloro-6-vinylbenzoate: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.

Uniqueness: Methyl 2-fluoro-6-vinylbenzoate is unique due to the presence of both fluorine and vinyl groups. This combination enhances its chemical reactivity, bioavailability, and potential for further functionalization. The fluorine atom improves metabolic stability, while the vinyl group allows for diverse chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-ethenyl-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPLJBFHTDZZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-6-fluorobenzoate (53 g, 0.228 mol) and potassium trifluoro(vinyl)borate (33.63 g, 0.251 mol) in dioxane and H2O (3:1, 600 mL) was added Pd(dppf)Cl2 (5 g, 6.84 mmol) and sodium carbonate (69 g, 0.684 mol) at RT. The reaction mixture was heated at 100° C. for 12 hours under a nitrogen atmosphere. The mixture was concentrated in vacuo, diluted with water, and extracted with EtOAc (3×200 mL). The combined organic layers were washed with brine, dried over anhydrous Na2CO3, filtered, and concentrated. The crude product was purified by column chromatography eluting with a gradient of EtOAc (1-100%) and PE to give the title compound (31.4 g, 76.5%). 1H NMR (400 MHz, CDCl3) δ ppm 7.45-7.36 (m, 2H), 7.03-7.02 (m, 1H), 6.88-6.81 (m, 1H), 5.77-5.73 (m, 1H), 5.41-5.39 (d, J=10.8 Hz, 1H), 3.95 (s, 3H).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
33.63 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
76.5%

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